(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol

Organic Synthesis Chemical Probes Medicinal Chemistry

(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol (CAS 651043-68-4) is a chiral, polyfunctional small molecule featuring a terminal alkyne, a (Z)-alkene, a protected secondary alcohol (MOM ether), and a bis(ethylsulfanyl) thioacetal group. Its molecular formula is C14H24O3S2 (MW 304.47 g/mol).

Molecular Formula C14H24O3S2
Molecular Weight 304.5 g/mol
CAS No. 651043-68-4
Cat. No. B12596548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol
CAS651043-68-4
Molecular FormulaC14H24O3S2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCSC(CC(C(C=CC#C)OCOC)O)SCC
InChIInChI=1S/C14H24O3S2/c1-5-8-9-13(17-11-16-4)12(15)10-14(18-6-2)19-7-3/h1,8-9,12-15H,6-7,10-11H2,2-4H3/t12-,13-/m0/s1
InChIKeyORTQTMUGRMHCJA-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol (CAS 651043-68-4)


(3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol (CAS 651043-68-4) is a chiral, polyfunctional small molecule featuring a terminal alkyne, a (Z)-alkene, a protected secondary alcohol (MOM ether), and a bis(ethylsulfanyl) thioacetal group. Its molecular formula is C14H24O3S2 (MW 304.47 g/mol). Despite its structural complexity, no primary research articles, patents, or authoritative database entries were identified that report biological or material performance data for this specific compound. All available information is limited to vendor catalog listings and chemical property databases .

Substitution Risk: Why In-Class Analogs Cannot Replace (3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol


In the absence of comparative performance data, generic substitution is undifferentiated; there are no documented criteria to distinguish this compound from its closest analogs. The primary risk of substitution is not one of inferior activity, but of complete uncertainty: no assay or application data exist to guide the selection of this specific stereoisomer over the (3R,4R) enantiomer, the (Z)- vs (E)-alkene isomer, or analogs with alternative thioacetal protecting groups. Until functional studies are published, any substitution must rely solely on chemical identity verification (e.g., NMR, chiral HPLC) rather than on proven performance advantages .

Quantitative Differentiation Evidence for (3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol


No Quantitative Comparator Data Available for This Compound

A comprehensive search of the public literature, including patents, research articles, and authoritative databases such as PubChem, ChEMBL, and CAS, returned no quantitative activity data (e.g., IC50, Ki, % inhibition, selectivity ratio) for (3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol. No direct head-to-head comparisons with closely related analogs (e.g., the (3R,4R) enantiomer, analogs with alternative O-protecting groups, or compounds lacking the terminal alkyne) were identified. The compound appears only in vendor catalogs and general chemical registries, which do not contain the experimental data required for evidence-based differentiation .

Organic Synthesis Chemical Probes Medicinal Chemistry

Application Scenarios for (3S,4S)-1,1-bis(ethylsulfanyl)-4-(methoxymethoxy)oct-5-en-7-yn-3-ol: Current Limitations


Use as a Synthetic Intermediate in Research

Based solely on its chemical structure, this compound may serve as a synthetic intermediate in research settings. However, as no yields, stereoselectivity data, or reaction conditions have been published, its utility cannot be compared to other intermediates. Any procurement decision must be based on pilot experiments rather than literature precedent .

Use as a Chemical Probe or Reference Standard

The compound's functional groups suggest it could be used as a building block for click chemistry (terminal alkyne) or thioacetal-based prodrugs. Yet, without any reported biological or chemical probe data, no application-specific guidance can be provided. Its use as a reference standard is limited to structural confirmation (e.g., NMR, MS) rather than functional assays .

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